molecular formula C13H14F3NO3 B15123454 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B15123454
M. Wt: 289.25 g/mol
InChI Key: HAQSPWMDFNQQIE-UHFFFAOYSA-N
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Description

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with an amino group, a benzyloxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzyloxy Group Addition: This step can involve the use of benzyl alcohol derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the carboxylic acid group could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid: Lacks the trifluoromethyl group.

    1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Lacks the benzyloxy group.

    1-Amino-3-(benzyloxy)-3-methylcyclobutane-1-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

1-amino-3-phenylmethoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)12(7-11(17,8-12)10(18)19)20-6-9-4-2-1-3-5-9/h1-5H,6-8,17H2,(H,18,19)

InChI Key

HAQSPWMDFNQQIE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)(F)F)OCC2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

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